molecular formula C11H11ClF3NO2 B2602122 2-Chloro-N-[[4-methoxy-2-(trifluoromethyl)phenyl]methyl]acetamide CAS No. 2411271-88-8

2-Chloro-N-[[4-methoxy-2-(trifluoromethyl)phenyl]methyl]acetamide

Cat. No. B2602122
M. Wt: 281.66
InChI Key: FSAQNLAWEVPFQY-UHFFFAOYSA-N
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Description

The compound is a type of acetamide, which is an organic compound that consists of an acetyl group (CH3C=O) linked to nitrogen . It also contains a trifluoromethyl group (CF3), which is a functional group in organofluorines that has a fluorine atom and a methyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, acetamides can generally be prepared by the reaction of acetic anhydride with an amine . Trifluoromethyl groups can be introduced into organic compounds using various methods, such as the use of trifluoromethylating reagents .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the trifluoromethyl group and the acetamide group. The trifluoromethyl group is known to be electron-withdrawing, which can affect the reactivity of the compound .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the trifluoromethyl group and the acetamide group. For example, the trifluoromethyl group can enhance the electrophilicity of adjacent carbonyl groups, making them more susceptible to nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the trifluoromethyl group and the acetamide group. For example, the trifluoromethyl group is known to increase the lipophilicity of compounds, which can affect their solubility and permeability .

Future Directions

The use of organofluorine compounds in pharmaceuticals and agrochemicals is a growing area of research, and many novel applications are expected to be discovered in the future .

properties

IUPAC Name

2-chloro-N-[[4-methoxy-2-(trifluoromethyl)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClF3NO2/c1-18-8-3-2-7(6-16-10(17)5-12)9(4-8)11(13,14)15/h2-4H,5-6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSAQNLAWEVPFQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNC(=O)CCl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[[4-methoxy-2-(trifluoromethyl)phenyl]methyl]acetamide

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